Spp-DM1 -

Spp-DM1

Catalog Number: EVT-10950401
CAS Number:
Molecular Formula: C44H59ClN4O14S2
Molecular Weight: 967.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Spp-DM1 is a novel compound that belongs to the class of antibody-drug conjugates (ADCs), specifically designed to enhance the delivery of cytotoxic agents to cancer cells. It is derived from the potent microtubule-disrupting agent DM1, which is a derivative of maytansine, a natural product known for its antitumor activity. Spp-DM1 features a unique linker that allows for selective release of the drug upon internalization by target cells, improving therapeutic efficacy while minimizing systemic toxicity.

Source

Spp-DM1 is synthesized through the conjugation of DM1 with monoclonal antibodies, utilizing advanced chemical techniques to ensure stability and efficacy. The antibody component typically targets specific tumor-associated antigens, enhancing the selectivity of the drug delivery system.

Classification

Spp-DM1 is classified as an antibody-drug conjugate, specifically targeting cancer cells expressing certain biomarkers. It falls under the category of targeted therapies in oncology, aiming to improve treatment outcomes in patients with various forms of cancer.

Synthesis Analysis

Methods

The synthesis of Spp-DM1 involves several key steps:

  1. Preparation of DM1: DM1 is derived from maytansinol through controlled chemical modifications, including reduction and esterification processes.
  2. Linker Design: A disulfide linker is employed, which is crucial for maintaining stability in circulation while allowing for cleavage inside target cells.
  3. Conjugation: The antibody is modified to introduce reactive groups that can form covalent bonds with DM1 via the linker. This process often employs thiol-disulfide exchange reactions.

Technical Details

The conjugation process typically results in a drug-to-antibody ratio (DAR) that optimizes the therapeutic index while ensuring effective targeting and internalization by cancer cells. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to characterize the conjugates and confirm their purity and structural integrity.

Molecular Structure Analysis

Structure

Spp-DM1 consists of a monoclonal antibody linked to DM1 through a disulfide bond. The molecular structure can be represented as follows:

  • Monoclonal Antibody: A large protein with specific binding sites for target antigens.
  • DM1 Component: A small molecule with a complex structure that disrupts microtubule function.

Data

The molecular weight of Spp-DM1 varies depending on the specific antibody used but generally ranges from 150 kDa to 200 kDa when considering both the antibody and drug components. The structural integrity is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Spp-DM1 undergoes several key chemical reactions during its lifecycle:

  • Disulfide Bond Cleavage: Upon internalization into target cells, the disulfide bond linking DM1 to the antibody is cleaved by intracellular reducing agents, releasing DM1.
  • Microtubule Disruption: Once released, DM1 binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including cell viability assays and flow cytometry, to assess the effectiveness of Spp-DM1 in inducing cell death in targeted cancer cell lines.

Mechanism of Action

Process

The mechanism of action for Spp-DM1 involves several steps:

  1. Target Binding: The antibody component binds specifically to antigens on the surface of cancer cells.
  2. Internalization: Upon binding, the entire ADC complex is internalized via receptor-mediated endocytosis.
  3. Release of DM1: Inside the cell, proteolytic enzymes degrade the antibody component, leading to the release of DM1.
  4. Cytotoxic Action: Released DM1 disrupts microtubule dynamics, preventing proper cell division and ultimately causing cell death.

Data

Studies have shown that Spp-DM1 exhibits enhanced potency against HER2-positive cancer cell lines compared to unconjugated DM1, demonstrating its effectiveness as a targeted therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile lyophilized powder for reconstitution.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Spp-DM1 demonstrates stability under physiological conditions but is sensitive to reducing environments where disulfide bonds can be cleaved.
  • pH Sensitivity: The compound retains activity across a range of pH levels but may require optimization for specific formulations.

Relevant Data or Analyses

Characterization studies using techniques such as dynamic light scattering (DLS) provide insights into particle size distribution and aggregation behavior, which are critical for assessing formulation stability.

Applications

Scientific Uses

Spp-DM1 has significant potential applications in oncology:

  • Targeted Cancer Therapy: Used primarily for treating cancers that express specific surface markers targeted by the conjugated antibodies.
  • Research Tool: Serves as a model compound for studying ADC mechanisms and developing new therapeutic strategies in precision medicine.
Molecular Design & Conjugation Strategies of SPP-DM1

Rationale for Antibody-Drug Conjugate Optimization in SPP-DM1

The development of SPP-DM1 emerged from fundamental limitations observed in early antibody-drug conjugates (ADCs) and standalone chemotherapeutic agents. Conventional maytansine, a potent microtubule-disrupting agent, exhibited in vitro cytotoxicity at sub-nanomolar concentrations but failed clinically due to systemic toxicity and narrow therapeutic indices [5]. Antibody-based monotherapies (e.g., trastuzumab) demonstrated precise targeting but often insufficient tumoricidal activity against resistant malignancies [4]. SPP-DM1 addressed these challenges by integrating:

  • Targeted Payload Delivery: Utilizing monoclonal antibodies to deliver ultra-potent maytansinoid derivatives (DM1) specifically to antigen-expressing tumor cells, minimizing off-target exposure [5].
  • Heterogeneity Mitigation: Early ADCs like gemtuzumab ozogamicin employed stochastic lysine conjugation, resulting in inconsistent drug-to-antibody ratios (DAR) and pharmacokinetic variability [8]. SPP-DM1 adopted controlled cysteine-based conjugation to improve batch homogeneity.
  • Metabolic Precision: Optimized linker design ensured payload release predominantly within tumor cells, leveraging intracellular glutathione gradients for selective activation [6].

Table 1: Evolution of Maytansinoid-Based ADCs

Conjugate GenerationRepresentative ADCConjugation MethodKey Limitations
First-GenerationCantuzumab mertansineLysine stochasticVariable DAR (0–6), rapid clearance
Second-GenerationTrastuzumab emtansine (SMCC linker)Cysteine stochasticModerate heterogeneity (DAR 0–8), limited bystander effect
SPP-DM1 PlatformSAR3419Cysteine-directed (SPP linker)Controlled DAR (~3.5), glutathione-activated release

Structural Determinants of SPP Linker Chemistry in DM1 Conjugation

The SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a disulfide-based bridging unit connecting DM1 to antibody cysteine residues. Its architecture comprises three functional domains:

  • Pyridyldithio Group: Forms reversible disulfide bonds with reduced antibody interchain cysteines. The electron-withdrawing pyridine ring facilitates thiol-disulfide exchange, enhancing conjugation efficiency [8].
  • Succinimidyl Ester: Reacts with primary amines of lysine residues in early designs, but in SPP-DM1, it is modified for cysteine-specific maleimide chemistry (post-reduction of IgG disulfide bonds) [2] [6].
  • Pentanoate Spacer: A 5-carbon alkyl chain providing steric flexibility, optimizing drug orientation for intracellular enzymatic processing [6].

Conjugation proceeds via maleimide-thiol coupling: Antibody disulfide bonds are partially reduced with tris(2-carboxyethyl)phosphine (TCEP), generating reactive thiols. The SPP-DM1 linker-drug complex then forms stable thioether bonds at these sites. This yields an average DAR of 3.5–4.0, balancing potency and solubility [6] [8].

Table 2: SPP-DM1 Chemical Characteristics

ParameterSpecificationFunctional Impact
Molecular Weight967.54 g/molOptimal hydrophobicity for cell permeability
CAS Registry452072-20-7Chemical identifier for SPP-DM1
Disulfide Bond StabilityReduction potential: −380 mVCleaved intracellularly (glutathione >1 mM)
Payload Release MechanismGlutathione-dependent disulfide reductionGenerates active DM1 and lysine-SH catabolite

Comparative Analysis of Disulfide vs. Thioether Linker Architectures

SPP-DM1’s disulfide linker fundamentally differs from non-cleavable linkers like the thioether-based SMCC (used in trastuzumab emtansine). Key distinctions include:

  • Plasma Stability vs. Intracellular Activation:
  • SPP (Disulfide): Stable in plasma (glutathione: 1–5 μM) but rapidly cleaved in tumor cytosol (glutathione: 1–10 mM). This minimizes premature payload release during circulation [6].
  • SMCC (Thioether): Irreversible conjugation. Payload release requires complete antibody degradation in lysosomes, slowing drug liberation and limiting efficacy in low-internalizing targets [4] [6].
  • Metabolite Profile & Bystander Killing:
  • SPP linker cleavage yields lipophilic DM1, which diffuses across membranes to kill adjacent antigen-negative cells ("bystander effect") [4].
  • SMCC yields charged lysine-MCC-DM1, requiring active transporters for diffusion and reducing bystander activity [6].
  • Pharmacokinetic Behavior:
  • SPP-DM1 conjugates exhibit ~30% faster plasma clearance than SMCC-DM1 counterparts due to slight disulfide susceptibility to serum thiols. This necessitates dosage adjustments but reduces systemic exposure [6].

Table 3: Disulfide vs. Thioether Linker Attributes

AttributeSPP-DM1 (Disulfide)SMCC-DM1 (Thioether)
Cleavage MechanismReductive (cytosolic)Proteolytic (lysosomal)
Active MetaboliteDM1Lysine-MCC-DM1
Bystander KillingHighLow
Plasma Half-Life (Human)~4 days~9 days
Target SuitabilityHigh-internalizing antigensLow-internalizing antigens

Site-Specific Conjugation Methodologies for Enhanced Homogeneity

Traditional cysteine conjugation of SPP-DM1 generates heterogeneous mixtures (DAR 0–8), impairing pharmacokinetic predictability. Site-specific strategies address this:

  • Engineered Cysteines (THIOMAB Technology):
  • Antibodies are mutated to introduce unpaired cysteines at specific sites (e.g., heavy chain Ala114Cys). Conjugation with SPP-DM1 yields >90% DAR 2 conjugates, improving tumor uptake and reducing hepatic clearance [8] [9].
  • Enzymatic Ligation:
  • Sortase A recognizes LPXTG motifs on antibodies and attaches glycine-functionalized SPP-DM1 via transpeptidation. Achieves near-quantitative DAR 1–2 [8].
  • Formylglycine-Generating Enzyme (FGE) converts Cys-Xaa-Xaa-Xaa-Arg sequences to aldehyde-bearing formylglycine, enabling oxime ligation with aminooxy-SPP-DM1 [9].
  • Unnatural Amino Acids:
  • Incorporation of p-acetylphenylalanine via amber codon suppression allows ketone-hydroxylamine coupling with SPP-DM1 derivatives, enabling DAR 4 with positional control [8] [9].

These methods minimize aggregation, enhance in vivo stability, and ensure uniform drug distribution—critical for clinical translation of next-generation SPP-DM1 ADCs.

Properties

Product Name

Spp-DM1

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

Molecular Formula

C44H59ClN4O14S2

Molecular Weight

967.5 g/mol

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)

InChI Key

ZMOVORWFEGTIJA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.